molecular formula C16H15N3O2 B5736515 ethyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate

ethyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No.: B5736515
M. Wt: 281.31 g/mol
InChI Key: NQIWDHXWXZQOFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate is a chemical compound that has attracted significant attention in scientific research due to its potential use in drug discovery. It is a heterocyclic compound that has a pyrazolo[1,5-a]pyrimidine core structure. The compound has been synthesized using various methods, and its biological activities have been extensively studied.

Mechanism of Action

The mechanism of action of Ethyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate is not fully understood. However, it has been reported to inhibit the activity of several enzymes, including cyclin-dependent kinases and histone deacetylases. The compound has also been shown to modulate the expression of several genes involved in cell cycle regulation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. The compound has also been shown to inhibit cell proliferation by arresting the cell cycle at the G2/M phase. In addition, the compound has been reported to inhibit the replication of viruses by interfering with viral RNA synthesis. Finally, the compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of Ethyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate is its potential use in drug discovery. The compound has been shown to exhibit several biological activities, making it a potential lead compound for the development of new drugs. However, one of the limitations of the compound is its low solubility in water, which may limit its use in some assays.

Future Directions

Several future directions for the research on Ethyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate can be identified. One direction is the development of more efficient synthesis methods for the compound. Another direction is the identification of the molecular targets of the compound and the elucidation of its mechanism of action. In addition, the compound can be further evaluated for its potential use in drug discovery, including its efficacy and safety in preclinical and clinical studies. Finally, the compound can be modified to improve its solubility and bioavailability, which may enhance its potential as a drug candidate.
Conclusion:
This compound is a promising compound that has attracted significant attention in scientific research. Its potential use in drug discovery, along with its biological activities, make it a valuable compound for further research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper.

Synthesis Methods

Several methods have been reported for the synthesis of Ethyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate. One of the most common methods is the reaction of 5-aminopyrazole-4-carboxylic acid with ethyl 2-chloroacetate and phenyl isocyanate in the presence of a base such as triethylamine. The reaction yields the desired compound in good yield and purity. Other methods include the reaction of 5-aminopyrazole-4-carboxylic acid with ethyl chloroformate and phenylhydrazine, or the reaction of 5-aminopyrazole-4-carboxylic acid with ethyl chloroformate and phenyl isothiocyanate.

Scientific Research Applications

Ethyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate has been extensively studied for its biological activities. It has been reported to exhibit anticancer, antiviral, and anti-inflammatory activities. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been reported to inhibit the replication of several viruses, including hepatitis C virus and dengue virus. In addition, the compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines.

Properties

IUPAC Name

ethyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-3-21-16(20)14-10-15-17-13(9-11(2)19(15)18-14)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQIWDHXWXZQOFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2C(=CC(=NC2=C1)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641064
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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